molecular formula C19H18N4O4 B7692497 4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine

4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine

Cat. No.: B7692497
M. Wt: 366.4 g/mol
InChI Key: HGXLSHFJAZPHPD-UHFFFAOYSA-N
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Description

4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine is a complex organic compound that features a morpholine ring, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. The nitrophenyl group is introduced via nitration reactions, and the morpholine ring is incorporated through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methyltriphenylamine: Shares structural similarities but lacks the oxadiazole ring.

    4-Methylpropiophenone: Contains a methylphenyl group but differs in the functional groups attached.

    Indole Derivatives: Possess aromatic rings and nitrogen-containing heterocycles, similar to the oxadiazole ring in the compound.

Uniqueness

4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine is unique due to the combination of its morpholine ring, nitrophenyl group, and oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-13-3-2-4-14(11-13)18-20-19(27-21-18)15-5-6-16(17(12-15)23(24)25)22-7-9-26-10-8-22/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXLSHFJAZPHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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